5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one

Chiral Building Block Stereochemistry Asymmetric Synthesis

5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one (CAS 681473-86-9) is a small-molecule heterocycle (C₈H₁₁NO₂, MW 153.18 g/mol) belonging to the 3,4-dihydropyridin-2(1H)-one class. This scaffold is a privileged structure in medicinal chemistry, serving as the core for inhibitors of monoacylglycerol transferase 2 (MGAT2), agonists of the bile acid receptor TGR5, and inhibitors of CYP enzymes and S-nitrosoglutathione reductase (GSNOR).

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 681473-86-9
Cat. No. B12539472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one
CAS681473-86-9
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC=C1C(=O)C
InChIInChI=1S/C8H11NO2/c1-5-3-8(11)9-4-7(5)6(2)10/h4-5H,3H2,1-2H3,(H,9,11)
InChIKeyKQNFWPZPMIRQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one (CAS 681473-86-9): Chemical Identity and Pharmacophore Classification


5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one (CAS 681473-86-9) is a small-molecule heterocycle (C₈H₁₁NO₂, MW 153.18 g/mol) belonging to the 3,4-dihydropyridin-2(1H)-one class [1]. This scaffold is a privileged structure in medicinal chemistry, serving as the core for inhibitors of monoacylglycerol transferase 2 (MGAT2), agonists of the bile acid receptor TGR5, and inhibitors of CYP enzymes and S-nitrosoglutathione reductase (GSNOR) [2][3]. The compound features two key substituents: an acetyl group at position 5 and a methyl group at position 4, the latter introducing a stereogenic center that makes the compound chiral [1].

Why Generic 3,4-Dihydropyridin-2(1H)-ones Cannot Replace 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one in Performance-Critical Workflows


The 5-acetyl-4-methyl substitution pattern is not electronically or sterically equivalent to unsubstituted, 5-acetyl-only, or 4-methyl-only analogs. The simultaneous presence of the electron-withdrawing acetyl group at C5 and the electron-donating methyl group at C4 creates a unique push-pull electronic environment on the α,β-unsaturated lactam ring, which modulates both the reactivity of the enone system and the hydrogen-bonding capacity of the lactam NH [1]. Furthermore, the methyl substituent at C4 renders the molecule chiral, a feature absent in the planar, achiral 5-acetyl-3,4-dihydropyridin-2(1H)-one (CAS 61892-76-0). This stereochemistry is critical for any application requiring enantioselective recognition, such as asymmetric catalysis or chiral resolution [2]. The computed physicochemical properties—XLogP3 of -0.3 and a topological polar surface area (TPSA) of 46.2 Ų—differ substantially from both the unsubstituted parent scaffold (LogP ~0.03, TPSA ~32.6 Ų) and the 5-acetyl analog (LogP ~0.65, TPSA 49.7 Ų), leading to distinct solubility, permeability, and chromatographic behavior [1].

Quantitative Differentiation Evidence for 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one Against Its Closest Structural Analogs


Chiral vs. Achiral Scaffold: The Presence of a Single Stereogenic Center at C4 in 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one

5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one possesses one undefined atom stereocenter at the C4 position, making it a racemic mixture [1]. In contrast, its nearest commercially available analog, 5-acetyl-3,4-dihydropyridin-2(1H)-one (CAS 61892-76-0), is entirely achiral, lacking any sp³-hybridized carbon substituents on the ring, and therefore cannot be used in applications requiring chiral induction or stereochemical probing [2]. The unsubstituted parent scaffold 3,4-dihydropyridin-2(1H)-one (CAS 57147-25-8) is similarly achiral .

Chiral Building Block Stereochemistry Asymmetric Synthesis

Lipophilicity Tuning: XLogP3 Differential Between 5-Acetyl-4-methyl and 5-Acetyl Analogs

The computed XLogP3-AA for 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one is -0.3 [1]. This represents a substantial decrease in lipophilicity compared to the 5-acetyl-only analog (CAS 61892-76-0), which has a reported LogP of 0.645 (ChemSrc) . The addition of the C4 methyl group thus lowers the partition coefficient by approximately 0.95 log units, significantly altering the compound's predicted membrane permeability and aqueous solubility profile. The unsubstituted core scaffold (CAS 57147-25-8) has a LogP of ~0.03, placing the target compound as the most hydrophilic of the three .

Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) Modulation: Impact on Predicted Oral Bioavailability

The target compound has a computed TPSA of 46.2 Ų [1]. This is lower than the 5-acetyl analog (TPSA 49.7 Ų) , indicating that the addition of the C4 methyl group slightly reduces overall polarity compared to the acetyl-only substitution. The unsubstituted scaffold has the lowest TPSA at 32.6 Ų . According to Veber's rules, both the target compound and the 5-acetyl analog fall well within the ≤140 Ų threshold for oral bioavailability; however, the intermediate TPSA of the target compound—higher than the unsubstituted scaffold but lower than the 5-acetyl analog—provides a differentiated polarity profile that may be optimal for balancing solubility and permeability in CNS or intracellular targets.

TPSA Drug-likeness Veber Rules

Dual Functional Handles: Acetyl and Methyl Substituents Enable Sequential Derivatization Not Possible with Mono-Substituted Analogs

The target compound bears two distinct functional handles: a reactive acetyl group at C5 (capable of undergoing Claisen condensations, reductive aminations, or Grignard additions) and a methyl-bearing chiral carbon at C4 (enabling stereoselective α-alkylation or enolate chemistry) [1][2]. The 5-acetyl-only analog (CAS 61892-76-0) offers only the acetyl handle without a stereocenter, while the 4-methyl-3,4-dihydropyridin-2(1H)-one analog (if available) would offer only the methyl group without the acetyl handle. The unsubstituted scaffold (CAS 57147-25-8) offers neither handle, requiring de novo functionalization . This dual-handle architecture enables a broader set of diversifiable positions in parallel library synthesis without requiring additional protection/deprotection steps.

Diversification Parallel Synthesis Scaffold Decoration

Optimal Application Scenarios for Procuring 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one Based on Quantitative Differentiation


Chiral Pool Synthesis and Asymmetric Method Development

Because 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one is the only racemic chiral scaffold among its commercially prevalent 3,4-dihydropyridin-2(1H)-one analogs (the 5-acetyl and unsubstituted variants are achiral), it is uniquely suited for developing chiral resolution methods (e.g., chiral SFC or simulated moving bed chromatography), asymmetric synthetic methodologies, or enantioselective biological assays where stereochemistry influences target engagement [1][2]. Procurement of this compound—rather than an achiral alternative—is essential when stereochemical SAR is a key experimental variable.

Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

For programs where the dihydropyridinone core has shown target activity but the lead series suffers from high LogP (e.g., hERG liability or poor solubility), 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one (XLogP3 = -0.3) provides a significantly more hydrophilic starting point than the 5-acetyl analog (LogP = 0.645) without requiring additional polar substituents that would increase molecular weight or TPSA beyond desirable limits [1][2]. This makes it a preferred procurement choice when LipE (lipophilic efficiency) optimization is the primary medicinal chemistry objective.

Parallel Library Synthesis on the Dihydropyridinone Scaffold

The dual functional handles (C5-acetyl and C4-methyl/stereocenter) on 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one enable divergent library synthesis with fewer steps than required when using the mono-substituted or unsubstituted analogs [1][2]. Procurement of this compound accelerates SAR exploration in MGAT2, TGR5, and GSNOR inhibitor programs—the three biological target classes for which the dihydropyridinone scaffold has been pharmacologically validated—by providing two orthogonal diversification vectors from a single starting material.

Physicochemical Property Reference Standard in Computational Modeling

The well-defined computed properties of 5-acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one (XLogP3 = -0.3, TPSA = 46.2 Ų, MW = 153.18, HBD = 1, HBA = 2) make it a suitable reference compound for calibrating in silico ADME prediction models within the dihydropyridinone chemical space [1]. Its intermediate property values—between the unsubstituted scaffold and the 5-acetyl analog—provide a valuable calibration point that neither comparator alone can offer, improving model accuracy when predicting properties of more complex dihydropyridinone-based drug candidates.

Quote Request

Request a Quote for 5-Acetyl-4-methyl-3,4-dihydropyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.